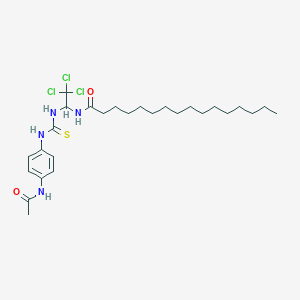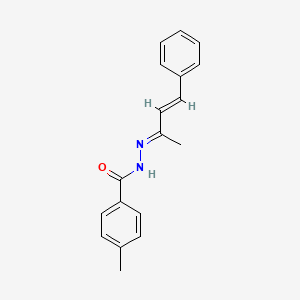![molecular formula C32H29FN4O3S B11977386 (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B11977386.png)
(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(2,6-dimetil-4-morfolinil)-5-[(3-{4-[(2-fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-1,3-tiazol-4(5H)-ona es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiazol, un anillo de pirazol y un anillo de morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-2-(2,6-dimetil-4-morfolinil)-5-[(3-{4-[(2-fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-1,3-tiazol-4(5H)-ona típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de tiazol, el anillo de pirazol y el anillo de morfolina, seguidos de su ensamblaje en el compuesto final. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de métodos de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-2-(2,6-dimetil-4-morfolinil)-5-[(3-{4-[(2-fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-1,3-tiazol-4(5H)-ona puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción como la temperatura, la presión y la elección del solvente son cruciales para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos.
Aplicaciones Científicas De Investigación
(5Z)-2-(2,6-dimetil-4-morfolinil)-5-[(3-{4-[(2-fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-1,3-tiazol-4(5H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (5Z)-2-(2,6-dimetil-4-morfolinil)-5-[(3-{4-[(2-fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-1,3-tiazol-4(5H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Propiedades
Fórmula molecular |
C32H29FN4O3S |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C32H29FN4O3S/c1-21-17-36(18-22(2)40-21)32-34-31(38)29(41-32)16-25-19-37(26-9-4-3-5-10-26)35-30(25)23-12-14-27(15-13-23)39-20-24-8-6-7-11-28(24)33/h3-16,19,21-22H,17-18,20H2,1-2H3/b29-16- |
Clave InChI |
OCTYGOFTGQPKGB-MWLSYYOVSA-N |
SMILES isomérico |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/S2 |
SMILES canónico |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)
![(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate](/img/structure/B11977322.png)

![methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977348.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)

![[(5-Methylfuran-2-yl)methylidene]propanedinitrile](/img/structure/B11977368.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977373.png)

